

The Pharmacological Profile of ATC0175: A Technical Guide

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Compound of Interest		
Compound Name:	ATC0175	
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Introduction

ATC0175 is a potent, selective, and orally active non-peptidic antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] It has demonstrated significant potential in preclinical studies for the treatment of depression and anxiety.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of ATC0175, including its mechanism of action, binding affinity, in vitro and in vivo efficacy, and detailed experimental protocols for key studies.

Physicochemical Properties

Property	Value
Chemical Name	N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride
Molecular Formula	C23H25F2N5O.HCl
Molecular Weight	461.94 g/mol

Pharmacodynamics: Mechanism of Action

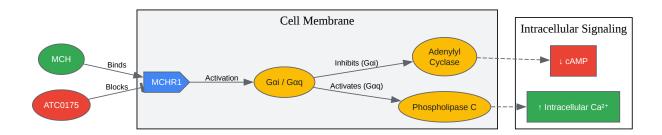


ATC0175 exerts its primary pharmacological effects through the competitive antagonism of the MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain regions associated with the regulation of emotion and stress.[4] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 couples to Gαi and Gαq proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca2+).[5]

ATC0175 blocks the binding of MCH to MCHR1, thereby inhibiting these downstream signaling cascades. Functional assays have demonstrated that **ATC0175** acts as a noncompetitive antagonist at MCHR1.[2][3]

In addition to its high affinity for MCHR1, **ATC0175** also displays notable affinity for the serotonin receptors 5-HT1A and 5-HT2B, which may contribute to its overall pharmacological profile.[2][3][6]

Signaling Pathway of MCHR1 Antagonism by ATC0175



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Figure 1: MCHR1 signaling pathway and the antagonistic action of **ATC0175**.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional antagonism of **ATC0175** at its primary and secondary targets.



Table 1: In Vitro Receptor Binding Affinity of ATC0175

Receptor	IC50 (nM)
Human MCHR1	7.23 ± 0.59[1]
Human 5-HT1A	16.9[7]
Human 5-HT2B	9.66[7]

Table 2: In Vitro Functional Antagonism of ATC0175

Assay	Receptor	IC50 (nM)
[35S]GTPyS Binding	Human MCHR1	13.5 ± 0.78[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological profile of **ATC0175**.

In Vitro Assays

Objective: To determine the binding affinity of ATC0175 for the human MCHR1.

Methodology:

- Membrane Preparation: Membranes were prepared from HEK-293 cells stably expressing the human MCHR1.[8] Cells were homogenized and subjected to differential centrifugation to isolate the membrane fraction.[8]
- Binding Reaction: The binding assay was performed in a 96-well plate format in a total volume of 200 μL.[8]
 - Reaction Mixture: Each well contained 0.5-1.0 µg of membrane protein, a specific concentration of the radioligand [Phe13, [125I]Tyr19]-MCH (0.06-0.1 nM), and varying concentrations of ATC0175.[8] The binding buffer consisted of 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA.[8]
 - Incubation: The plate was incubated for 90 minutes.[8]

Foundational & Exploratory





- Termination and Detection: The binding reaction was terminated by rapid vacuum filtration through a 96-well GF/C UniFilter plate.[8] The filter was washed three times with ice-cold phosphate-buffered saline containing 0.01% Triton X-100.[8] After drying, a scintillation cocktail was added to each well, and radioactivity was quantified using a scintillation counter.
 [8]
- Data Analysis: The concentration of **ATC0175** that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.[8]

Objective: To assess the functional antagonist activity of ATC0175 at the human MCHR1.

Methodology:

- Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G proteins, which is an early event in GPCR activation.[9]
- Reaction: The assay was conducted with membranes from HEK-293 cells expressing human MCHR1.
 - Reaction Mixture: Membranes were incubated with a fixed concentration of MCH to stimulate the receptor, [35S]GTPyS, and varying concentrations of ATC0175.
 - Incubation: The reaction was carried out at room temperature for 30-60 minutes.
- Detection: The amount of [35S]GTPyS bound to the G proteins was quantified. In a scintillation proximity assay (SPA) format, membranes are captured on wheat germ agglutinin-coated SPA beads, and the signal is measured without a separation step.[9]
- Data Analysis: The IC50 value, representing the concentration of ATC0175 that inhibits 50% of the MCH-stimulated [35S]GTPyS binding, was calculated.

Objective: To confirm the antagonistic effect of **ATC0175** on MCH-induced intracellular calcium release.

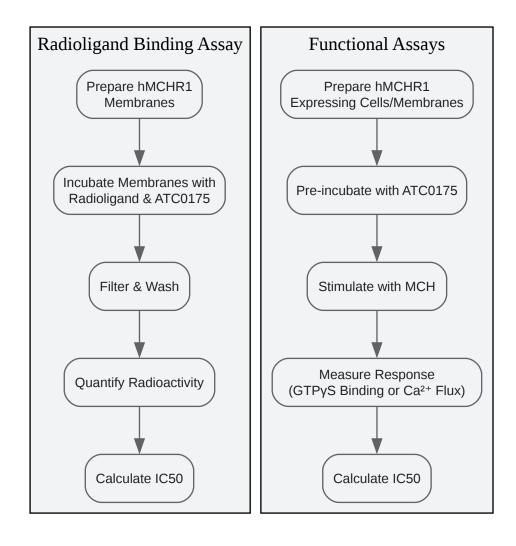
Methodology:



- Cell Culture: HEK-293 cells stably expressing human MCHR1 were seeded into 96- or 384well plates.
- Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) for 1 hour at 37°C.[10][11]
- · Assay Procedure:
 - The baseline fluorescence was measured using a kinetic fluorescence plate reader (e.g., FLIPR).[10]
 - Cells were pre-incubated with varying concentrations of ATC0175.
 - A fixed concentration of MCH was added to stimulate calcium release, and the change in fluorescence intensity was recorded in real-time.[10]
- Data Analysis: The ability of ATC0175 to inhibit the MCH-induced increase in intracellular calcium was quantified to determine its antagonist potency.

Experimental Workflow for In Vitro Assays





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Figure 2: General experimental workflow for in vitro characterization of ATC0175.

In Vivo Assays

Objective: To evaluate the antidepressant-like effects of ATC0175.

Methodology:

- Animals: Male rats were used.
- Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[12]



Procedure:

- Pre-test Session (Day 1): Rats were individually placed in the cylinder for a 15-minute swimming session.[13][14]
- Drug Administration: ATC0175 (1, 3, and 10 mg/kg) or vehicle was administered orally 60 minutes before the test session.
- Test Session (Day 2): 24 hours after the pre-test, the rats were placed in the cylinder again for a 5-minute test session.[13][14]
- Data Collection: The duration of immobility during the 5-minute test session was recorded. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[14]
- Data Analysis: The immobility time of the ATC0175-treated groups was compared to that of the vehicle-treated group.

Objective: To assess the anxiolytic-like effects of ATC0175.

Methodology:

- Animals: Male rats were used.
- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above
 the floor.[15][16] For rats, the arms are typically 50 cm long and 10 cm wide, with the
 enclosed arms having 40 cm high walls.[17]

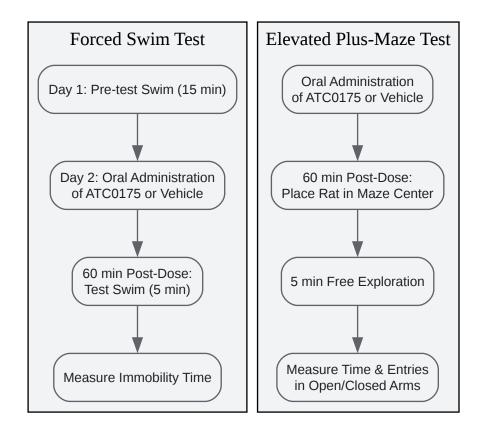
Procedure:

- Drug Administration: ATC0175 (1, 3, and 10 mg/kg) or vehicle was administered orally 60 minutes prior to the test.[1]
- Test: Each rat was placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.[16]
- Data Collection: The number of entries into and the time spent in the open and enclosed arms were recorded.



Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the percentage
of time spent in the open arms and the percentage of open arm entries compared to the
vehicle-treated group.

Experimental Workflow for In Vivo Behavioral Assays



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Figure 3: Workflow for the in vivo behavioral assessment of ATC0175.

Pharmacokinetics and Safety

ATC0175 is orally active and demonstrates a favorable ADME (absorption, distribution, metabolism, and excretion) profile, with reasonable oral bioavailability and brain penetration.[2] [3] In repeated-dose toxicity studies in rats, **ATC0175** was well-tolerated and showed no genotoxic liability.[2][3] Furthermore, it did not impair spontaneous locomotor activity or rotarod performance in rodents, suggesting a lack of sedative or ataxic side effects.[2][3]



Conclusion

ATC0175 is a potent and selective MCHR1 antagonist with a well-characterized pharmacological profile. Its ability to modulate the MCH signaling pathway, coupled with its anxiolytic and antidepressant-like effects in preclinical models, highlights its potential as a therapeutic agent for stress-related psychiatric disorders. The favorable pharmacokinetic and safety profile of ATC0175 further supports its development as a novel treatment for depression and anxiety.

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